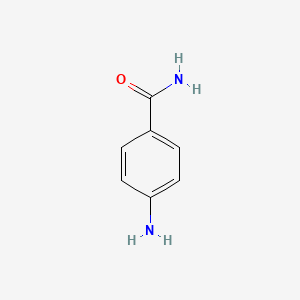




|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[CH:6][CH:5]=1
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
in2 for 3-4 hrs
|
|
Duration
|
3.5 (± 0.5) h
|
|
Type
|
FILTRATION
|
|
Details
|
Under a nitrogen blanket, the catalyst was filtered off through a Celite pad (sintered glass funnel), which
|
|
Type
|
WASH
|
|
Details
|
was washed with two volumes of ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C(=O)N)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: CALCULATEDPERCENTYIELD | 105.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |